molecular formula C12H15Br2NO B14636149 2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol CAS No. 53500-69-9

2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol

Katalognummer: B14636149
CAS-Nummer: 53500-69-9
Molekulargewicht: 349.06 g/mol
InChI-Schlüssel: GMWVBKZIPKNHKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol is an organic compound that features a phenol group substituted with two bromine atoms and a piperidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol typically involves the bromination of a phenol derivative followed by the introduction of the piperidine moiety. One common method involves the bromination of 2,6-dibromophenol using bromine in the presence of a suitable solvent. The resulting dibromophenol is then reacted with piperidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding phenol.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenol derivatives with reduced bromine content.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperidine moiety can interact with receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-Dibromo-4-[(piperidin-1-yl)methyl]phenol
  • 2,4-Dibromo-6-[(piperazin-1-yl)methyl]phenol
  • 2,4-Dibromo-6-[(morpholin-1-yl)methyl]phenol

Uniqueness

2,4-Dibromo-6-[(piperidin-1-yl)methyl]phenol is unique due to the specific positioning of the bromine atoms and the piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

53500-69-9

Molekularformel

C12H15Br2NO

Molekulargewicht

349.06 g/mol

IUPAC-Name

2,4-dibromo-6-(piperidin-1-ylmethyl)phenol

InChI

InChI=1S/C12H15Br2NO/c13-10-6-9(12(16)11(14)7-10)8-15-4-2-1-3-5-15/h6-7,16H,1-5,8H2

InChI-Schlüssel

GMWVBKZIPKNHKE-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC2=C(C(=CC(=C2)Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.